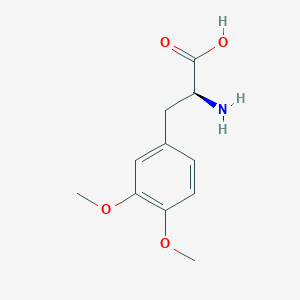

3-(3,4-Dimethoxyphenyl)-L-alanine

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14/h3-4,6,8H,5,12H2,1-2H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTFNYVAFGYEKI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185947 | |

| Record name | 3,4-Dimethoxyphenylalanine, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32161-30-1 | |

| Record name | 3-Methoxy-O-methyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32161-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxyphenylalanine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032161301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxyphenylalanine, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-Amino-3-(3,4-Dimethoxyphenyl)Propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHOXYPHENYLALANINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC6UEI64EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of 3-(3,4-Dimethoxyphenyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,4-Dimethoxyphenyl)-L-alanine, also known by synonyms such as 3-Methoxy-O-methyl-L-tyrosine and (S)-2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, is a synthetic amino acid derivative of significant interest in pharmaceutical and biochemical research. Its structural similarity to naturally occurring amino acids, particularly L-DOPA, positions it as a crucial intermediate in the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and insights into its biological relevance.

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its application in drug design and synthesis. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

General and Physical Properties

A summary of the key physicochemical data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₄ | [1][][3][4][5] |

| Molecular Weight | 225.24 g/mol | [1][][3][4][5] |

| Appearance | White to off-white solid/crystalline powder | [][4] |

| Melting Point | 254-257 °C | [3] |

| Boiling Point | 374.3 °C (Predicted) | [1] |

| Density | 1.214 g/cm³ (Predicted) | [5] |

| Optical Activity ([α]²²/D) | -5° (c = 4 in 1 M HCl) | [3] |

Solubility and Partition Coefficient

| Property | Value | Source |

| Solubility | Soluble in aqueous acid. Slightly soluble in water. | [] |

| logP (Predicted) | 0.002 (cLogP) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties. The following sections outline standard experimental protocols applicable to amino acids like this compound.

Determination of Melting Point

The melting point is a critical indicator of purity. A common method for its determination is using a capillary melting point apparatus.

Methodology:

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded as the melting range. For a pure substance, this range is typically narrow.

Determination of Solubility

Solubility is determined by measuring the concentration of a saturated solution of the compound in a given solvent at a specific temperature.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, aqueous acid) in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is reached (i.e., the concentration of the dissolved solute remains constant).

-

The undissolved solid is removed by filtration or centrifugation.

-

The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa by Titration

The pKa values, which represent the dissociation constants of the ionizable groups (the carboxylic acid and amino groups), can be determined by acid-base titration.

Methodology:

-

A known concentration of this compound is dissolved in deionized water.

-

The solution is placed in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH), added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a standard experimental procedure for its determination.

Methodology:

-

A solution of this compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer).

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Biological Significance and Applications

This compound is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals.

-

Precursor to L-DOPA: One of the most significant applications of this compound is its use as a precursor in the chemical synthesis of Levodopa (L-DOPA), a primary medication for the treatment of Parkinson's disease. The methoxy groups can be cleaved to yield the hydroxyl groups characteristic of L-DOPA.[1]

-

Enzyme Substrate: Research has indicated that this compound can act as a substrate for certain enzymes, such as phenylalanine ammonia-lyases (PALs).[1] These enzymes can catalyze the elimination of ammonia from the amino acid.

-

Drug Development: Its structural backbone is a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. It is used in the synthesis of complex organic molecules, including β-amino alcohols, which are important intermediates for various pharmaceuticals.[1]

Visualizations

Synthetic Pathway to L-DOPA

Caption: Conversion of this compound to L-DOPA.

Experimental Workflow for pKa Determination

Caption: Workflow for determining pKa values by acid-base titration.

General Alanine Metabolism

Caption: Simplified overview of L-alanine metabolism.

References

3-(3,4-Dimethoxyphenyl)-L-alanine: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3,4-Dimethoxyphenyl)-L-alanine, a synthetic amino acid derivative structurally related to L-DOPA, has garnered interest for its potential biological activities, including neuroprotective and melanogenic effects. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from available data. It details its role as an enzyme substrate, its antioxidant properties, and its putative involvement in significant signaling pathways. This document also includes detailed experimental protocols for assays relevant to its study and presents logical and signaling pathway diagrams to visually represent its proposed mechanisms.

Introduction

This compound, also known as 3-Methoxy-O-methyl-L-tyrosine or L-Veratrylglycine, is an L-alanine derivative characterized by a phenyl ring with methoxy groups at the 3 and 4 positions.[1][][3] Its structural similarity to the Parkinson's disease therapeutic, L-DOPA, has made it a compound of interest in neuroscience research.[1][4][5][6] Beyond its role as a synthetic precursor in the production of L-DOPA,[7][8] emerging, yet not fully substantiated, evidence suggests it may possess intrinsic biological activities. This guide aims to consolidate the existing technical information on its mechanism of action to support further research and development.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₅NO₄ | [1] |

| Molecular Weight | 225.24 g/mol | [1] |

| CAS Number | 32161-30-1 | [3] |

| Synonyms | 3-Methoxy-O-methyl-L-tyrosine, (S)-3,4-Dimethoxyphenylalanine, DMPA, L-Veratrylglycine | [1][][3] |

| Appearance | White to pale cream powder | [] |

| Melting Point | 254-257 °C | [3] |

| Solubility | Soluble in Aqueous Acid, Water | [] |

Mechanism of Action

The mechanism of action of this compound appears to be multifaceted, encompassing direct enzymatic interactions, antioxidant effects, and potential modulation of key cellular signaling pathways.

Enzymatic Substrate Activity

This compound serves as a substrate for certain enzymes, which is a key aspect of its role as a synthetic intermediate.

-

Phenylalanine Ammonia Lyases (PALs) and Amino Acid Lyases (AALs): This compound is recognized and catalyzed by PALs and AALs, which facilitate an ammonia elimination reaction to convert it to a corresponding phenylalanine derivative.[1]

Antioxidant Properties

The compound has demonstrated significant antioxidant activity in various assays. The methoxy groups on the phenyl ring are thought to contribute to its ability to scavenge free radicals.

| Assay | IC₅₀ (µM) |

| DPPH Scavenging | 25.6 |

| ABTS Scavenging | 18.4 |

| Ferric Reducing Antioxidant Power (FRAP) | 22.0 |

| (Note: The primary source for this data is not available, and it should be interpreted with caution.) |

Neuroprotective Effects

While the primary literature is not available, technical datasheets suggest that this compound exhibits neuroprotective properties.

-

Increased Neuronal Viability: In vitro studies on neuronal cell lines have reportedly shown that treatment with the compound leads to increased cell viability under conditions of oxidative stress.

-

Upregulation of Brain-Derived Neurotrophic Factor (BDNF): The compound is purported to upregulate the expression of BDNF, a critical neurotrophin for neuronal survival, growth, and synaptic plasticity.

-

In Vivo Parkinson's Disease Model: An animal model of Parkinson's disease is said to have shown improved motor function and a reduction in the loss of dopaminergic neurons following administration of the compound.

The direct molecular targets and signaling pathways responsible for these observed neuroprotective effects remain to be elucidated in peer-reviewed literature.

Role in Melanogenesis

There is a claim that this compound can stimulate melanin production.

-

Tyrosinase and USF1-Mediated Pathway: In B16F10 melanoma cells, the compound was found to increase melanin synthesis by upregulating tyrosinase activity. This effect is suggested to be mediated by the Upstream Stimulating Factor-1 (USF1) transcription factor.

Signaling Pathways (Hypothesized)

Based on the claimed biological effects, several signaling pathways can be hypothesized to be involved in the mechanism of action of this compound. It is crucial to note that these pathways have not been experimentally validated for this specific compound.

Experimental Protocols

The following are detailed protocols for assays relevant to the investigation of the mechanism of action of this compound.

Neuronal Cell Viability Assay under Oxidative Stress

This protocol is a general method to assess the protective effects of a compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

This compound

-

Hydrogen peroxide (H₂O₂) or another oxidizing agent

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent (e.g., CellTiter-Glo®)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with varying concentrations of this compound for a specified pre-incubation period (e.g., 24 hours). Include a vehicle control.

-

Induction of Oxidative Stress: Following pre-treatment, expose the cells to an appropriate concentration of H₂O₂ for a duration known to induce significant but not complete cell death (e.g., 0.5 mM for 30 minutes).[9] A control group should not be exposed to H₂O₂.

-

Cell Viability Assessment: After the oxidative stress challenge, remove the treatment media and assess cell viability using a standard method such as the MTT assay.[10][11]

-

For MTT assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated, non-stressed control cells.

References

- 1. This compound | 32161-30-1 | Benchchem [benchchem.com]

- 3. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 4. Levodopa synthesis - chemicalbook [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. moleculardepot.com [moleculardepot.com]

- 7. US4962223A - Process for the synthesis of the levodopa - Google Patents [patents.google.com]

- 8. chem.ucla.edu [chem.ucla.edu]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 3-(3,4-Dimethoxyphenyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,4-Dimethoxyphenyl)-L-alanine, a derivative of the amino acid L-phenylalanine, is a compound of growing interest in the scientific community. Structurally similar to L-DOPA (L-3,4-dihydroxyphenylalanine), a cornerstone in the treatment of Parkinson's disease, this molecule features methoxy groups in place of hydroxyl groups on the phenyl ring. This structural modification significantly alters its physicochemical properties and presents a unique profile of biological activities. This technical guide provides a comprehensive overview of the known and potential biological functions of this compound, with a focus on its roles in melanogenesis, neuroprotection, and as a substrate for enzymatic reactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to interpreting its biological activities.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₄ | [1] |

| Molecular Weight | 225.24 g/mol | [1] |

| CAS Number | 32161-30-1 | |

| Synonyms | 3,4-Dimethoxy-L-phenylalanine, L-Veratrylglycine, 3-Methoxy-O-methyl-L-tyrosine | [1] |

| Appearance | White to pale cream powder | |

| Melting Point | 254-257 °C | |

| Optical Activity | [α]22/D −5°, c = 4 in 1 M HCl |

Biological Activity in Melanogenesis

While direct studies on the effect of this compound on melanogenesis are limited, research on structurally similar compounds provides valuable insights into its potential role. A notable example is (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB), which has been shown to enhance melanin synthesis.[2] Given the shared dimethoxyphenyl moiety, it is plausible that this compound may exhibit similar activities.

Data Presentation: Effects of a Structurally Related Compound on Melanogenesis

The following tables summarize the quantitative data from a study on (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB) in B16F10 melanoma cells.[3] This data is presented as a proxy for the potential effects of this compound and should be interpreted with caution pending direct experimental validation.

Table 1: Effect of DMPB on Melanin Content in B16F10 Cells [3]

| Treatment | Concentration | Melanin Content (% of Control) |

| DMSO (Control) | - | 100 |

| DMPB | 10 µM | ~120% |

| DMPB | 30 µM | ~150% |

| α-MSH (Positive Control) | 1 µM | ~160% |

Table 2: Effect of DMPB on Tyrosinase Activity in B16F10 Cells [3]

| Treatment | Concentration | Cellular Tyrosinase Activity (% of Control) |

| DMSO (Control) | - | 100 |

| DMPB | 30 µM | ~140% |

Experimental Protocols for Melanogenesis Assays

This protocol is adapted from studies on melanogenesis in B16F10 cells.[4][5]

-

Cell Culture and Treatment: Seed B16F10 melanoma cells in a 6-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours. Treat the cells with the test compound at various concentrations for 72 hours.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in 1 N NaOH containing 10% DMSO.

-

Solubilization of Melanin: Incubate the cell lysates at 80°C for 1 hour to solubilize the melanin.

-

Quantification: Measure the absorbance of the supernatant at 405 nm using a microplate reader. The melanin content can be normalized to the total protein concentration of each sample.

This protocol is based on established methods for measuring tyrosinase activity in cell lysates.[4][5]

-

Cell Culture and Lysate Preparation: Culture and treat B16F10 cells as described above. After treatment, wash the cells with PBS and lyse them in a buffer containing 1% Triton X-100.

-

Enzyme Reaction: Incubate the cell lysate with L-DOPA (a substrate for tyrosinase) at 37°C.

-

Quantification: Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time using a microplate reader. Tyrosinase activity is proportional to the rate of dopachrome formation.

This protocol outlines the general steps for analyzing the expression of key proteins in the melanogenesis pathway.

-

Protein Extraction and Quantification: Extract total protein from treated and untreated B16F10 cells using a suitable lysis buffer. Determine the protein concentration of each sample using a protein assay kit.

-

SDS-PAGE and Protein Transfer: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies against melanogenesis-related proteins (e.g., tyrosinase, TRP-1, TRP-2, MITF, p-ERK, p-p38). Subsequently, incubate the membrane with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of the Melanogenesis Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB) is thought to induce melanogenesis, which may be relevant for this compound.

Potential Neuroprotective Activity

The structural similarity of this compound to L-DOPA suggests its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases like Parkinson's disease. While direct experimental evidence is currently lacking in the reviewed literature, this section provides a framework for investigating its neuroprotective effects.

Data Presentation: A General Protocol for Neuroprotection Assay

The following table outlines a general protocol for assessing the neuroprotective effects of a compound against a neurotoxin-induced cell death in the SH-SY5Y neuroblastoma cell line, a common in vitro model for Parkinson's disease.

Table 3: General Protocol for In Vitro Neuroprotection Assay

| Step | Procedure |

| 1. Cell Culture | Culture SH-SY5Y cells in a suitable medium. |

| 2. Treatment | Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours). |

| 3. Toxin Exposure | Induce neurotoxicity by exposing the cells to a neurotoxin such as MPP+ (1-methyl-4-phenylpyridinium). |

| 4. Viability Assay | Assess cell viability using methods like the MTT assay or LDH assay. |

| 5. Data Analysis | Calculate the percentage of cell viability relative to the control group and determine the EC50 for neuroprotection. |

Experimental Protocol for Cell Viability (MTT) Assay

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density.

-

Treatment: After cell attachment, pre-treat the cells with the test compound for 24 hours.

-

Toxin Addition: Add the neurotoxin (e.g., MPP+) to the wells and incubate for another 24 hours.

-

MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Visualization of Neuroprotection Assay Workflow

The following diagram illustrates the logical workflow of a typical in vitro neuroprotection assay.

Enzymatic Conversion

This compound is a potential substrate for several enzymes due to its structural analogy to naturally occurring amino acids. Its conversion by enzymes such as phenylalanine ammonia-lyase (PAL) and tyrosinase is of significant interest for both mechanistic studies and biotechnological applications.

Data Presentation: Enzyme Kinetics of Related Substrates

Table 4: Kinetic Parameters of Phenylalanine Ammonia-Lyase and Tyrosinase with Their Natural Substrates

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Phenylalanine Ammonia-Lyase (from Sorghum bicolor) | L-Phenylalanine | 0.19 | Not Reported | [6] |

| Tyrosinase (from Lentinula boryana) | L-DOPA | 1.9 | Not Reported | [7] |

Note: Vmax values are often reported in various units and are dependent on assay conditions.

Experimental Protocol for Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is a general method for determining PAL activity spectrophotometrically.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.5), the enzyme preparation, and the substrate (this compound).

-

Initiation of Reaction: Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture.

-

Spectrophotometric Monitoring: Monitor the increase in absorbance at a wavelength corresponding to the formation of the product, trans-3,4-dimethoxycinnamic acid. The specific wavelength would need to be determined experimentally.

-

Calculation of Activity: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Visualization of Enzymatic Conversion

The following diagram depicts the general principle of an enzymatic reaction.

Conclusion and Future Directions

This compound is a molecule with intriguing potential in several areas of biological research. While its role as a synthetic precursor is established, its direct biological activities remain largely unexplored. The available data on structurally related compounds strongly suggest that it may play a role in modulating melanogenesis. Furthermore, its structural similarity to L-DOPA makes it a compelling candidate for investigation as a neuroprotective agent.

Significant gaps in our understanding of this compound remain. Future research should focus on:

-

Direct evaluation of its effects on melanogenesis in cellular and in vivo models to confirm the activities suggested by structurally similar compounds.

-

Comprehensive assessment of its neuroprotective properties in various in vitro and in vivo models of neurodegenerative diseases.

-

Detailed kinetic studies to determine its efficacy as a substrate for enzymes like phenylalanine ammonia-lyase and tyrosinase.

Addressing these research questions will be crucial in elucidating the full therapeutic and biotechnological potential of this compound. The experimental frameworks and comparative data presented in this guide provide a solid foundation for initiating such investigations.

References

- 1. 3,4-Dimethoxyphenylalanine, L- | C11H15NO4 | CID 10632946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol Enhances Melanogenesis through Increasing Upstream Stimulating Factor-1-Mediated Tyrosinase Expression | PLOS One [journals.plos.org]

- 4. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic Insights into the Ameliorating Effect of Melanogenesis of Psoralen Derivatives in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ftb.com.hr [ftb.com.hr]

Technical Guide: (S)-2-Amino-3-(3,4-dimethoxyphenyl)propionic acid (CAS 32161-30-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3-(3,4-dimethoxyphenyl)propionic acid, also known as 3,4-Dimethoxy-L-phenylalanine, is a derivative of the amino acid L-tyrosine.[1] It is structurally related to Levodopa (L-DOPA), a primary therapeutic agent for Parkinson's disease, with the key difference being the methylation of the two hydroxyl groups on the phenyl ring.[1] This modification results in increased lipophilicity compared to L-DOPA.[2] Primarily utilized as a research chemical, it serves as a crucial intermediate in organic synthesis and as an analytical standard in pharmacological studies, particularly those investigating the metabolism of L-DOPA and related compounds.[3][4] Its structural similarity to L-DOPA makes it a valuable tool for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the quantification of L-DOPA and its metabolites in biological samples.[2][5]

Chemical Structure and Properties

The chemical structure of (S)-2-Amino-3-(3,4-dimethoxyphenyl)propionic acid is characterized by a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 3,4-dimethoxybenzyl side chain.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 32161-30-1 |

| Molecular Formula | C₁₁H₁₅NO₄ |

| Molecular Weight | 225.24 g/mol [4] |

| IUPAC Name | (2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid[6] |

| Synonyms | 3,4-Dimethoxy-L-phenylalanine, S-3,4-Dimethoxyphenylalanine, L-Veratrylglycine, 3-Methoxy-O-methyl-L-tyrosine[3][4] |

| SMILES | COC1=C(OC)C=C(CC(N)C(=O)O)C=C1[6] |

| InChI Key | VWTFNYVAFGYEKI-QMMMGPOBSA-N |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to pale cream solid/powder[6] |

| Melting Point | 254-257 °C[7] |

| Boiling Point (Predicted) | 374.3 ± 42.0 °C |

| Solubility | Soluble in aqueous acid and water[8] |

| Optical Rotation | -5° (c=4 in 1 M HCl)[7] |

| Purity | ≥97%[6] |

| Storage Temperature | Room temperature or 2-8 °C for long-term storage |

Synthesis and Experimental Protocols

(S)-2-Amino-3-(3,4-dimethoxyphenyl)propionic acid is typically synthesized from racemic precursors, followed by resolution to obtain the desired enantiomer. The following sections detail a representative synthesis and an analytical application protocol.

Synthesis via Resolution of Racemic Precursor

A common synthetic route involves the preparation of a racemic intermediate, d,l-2-amino-3-(3,4-dimethoxyphenyl)propionitrile, followed by diastereomeric resolution and subsequent hydrolysis.[1]

Experimental Protocol:

-

Aldol Condensation: Veratrole (1,2-dimethoxybenzene) is reacted with potassium cyanide and ammonium chloride in the presence of ammonia to form the racemic d,l-3-(3,4-dimethoxyphenyl)-2-aminopropionitrile.[3]

-

Diastereomeric Resolution: The resulting racemic aminonitrile is resolved using a chiral resolving agent, such as L-(+)-tartaric acid or d-camphorsulfonic acid, in a suitable solvent.[1][3] This allows for the selective crystallization of one diastereomeric salt. For example, using d-camphorsulfonic acid in water allows for the crystallization of the d-2-amino-3-(3,4-dimethoxyphenyl)propionitrile d-camphorsulfonate salt.[1]

-

Liberation of the Free Aminonitrile: The separated diastereomeric salt is treated with a base, such as ammonium hydroxide, to liberate the enantiomerically enriched aminonitrile.[1]

-

Hydrolysis and Acidification: The resolved aminonitrile undergoes hydrolysis, typically using a strong acid like hydrochloric acid, to convert the nitrile group into a carboxylic acid. Subsequent neutralization and pH adjustment lead to the precipitation of the final product, (S)-2-Amino-3-(3,4-dimethoxyphenyl)propionic acid.[1][3]

Analytical Application: HPLC Standard for Levodopa and Related Compounds

(S)-2-Amino-3-(3,4-dimethoxyphenyl)propionic acid is often used as an internal standard or as part of a standard mixture for the validation of HPLC methods designed to quantify Levodopa and its metabolites in biological matrices.[2][5]

Experimental Protocol (General Overview):

-

Sample Preparation: Biological samples (e.g., plasma) are subjected to protein precipitation, typically using a cold acid solution such as perchloric acid.[5] The supernatant is then collected for analysis.

-

Chromatographic System: A reverse-phase HPLC system is commonly employed.

-

Column: A C18 column (e.g., Zorbax Eclipse XDB C18) is a frequent choice.[2]

-

Mobile Phase: An isocratic or gradient mobile phase is used. A typical mobile phase might consist of a buffer (e.g., 20 mM KH₂PO₄ at pH 2.5) and an organic modifier like methanol or acetonitrile.[2][9]

-

Flow Rate: A standard flow rate is typically around 1.0 mL/min.[2]

-

-

Detection: UV detection is a common method, with the wavelength set to an appropriate value for the analytes of interest (e.g., 230 nm or 280 nm).[2][9]

-

Quantification: A calibration curve is generated using standard solutions of Levodopa, its metabolites, and (S)-2-Amino-3-(3,4-dimethoxyphenyl)propionic acid at known concentrations. The concentration of the analytes in the biological samples is then determined by comparing their peak areas to the calibration curve.

Role in Levodopa Metabolism Research

The primary application of (S)-2-Amino-3-(3,4-dimethoxyphenyl)propionic acid in research is related to the study of Levodopa (L-DOPA) metabolism. L-DOPA is a precursor to the neurotransmitter dopamine and is a cornerstone in the treatment of Parkinson's disease.[10] A major metabolic pathway for L-DOPA involves its methylation by the enzyme catechol-O-methyltransferase (COMT) to form 3-O-methyldopa (3-OMD).[11] The accumulation of 3-OMD has been implicated in some of the adverse effects associated with long-term L-DOPA therapy.[4][8]

(S)-2-Amino-3-(3,4-dimethoxyphenyl)propionic acid, being a dimethoxylated analog of L-DOPA, serves as a valuable reference compound in studies investigating the metabolic fate of L-DOPA and the effects of its metabolites. Its stable, methylated structure makes it a useful tool for differentiating between various catechol- and O-methylated species in complex biological samples.

Safety and Handling

(S)-2-Amino-3-(3,4-dimethoxyphenyl)propionic acid should be handled in accordance with standard laboratory safety procedures. It is intended for research use only. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

(S)-2-Amino-3-(3,4-dimethoxyphenyl)propionic acid (CAS 32161-30-1) is a key research chemical with significant applications in the fields of synthetic chemistry and neuropharmacology. Its structural relationship to Levodopa makes it an indispensable tool for researchers studying Parkinson's disease and developing analytical methods for related therapeutics. This guide provides a comprehensive overview of its properties, synthesis, and primary applications to support its effective use in a research and development setting.

References

- 1. NZ229910A - Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor - Google Patents [patents.google.com]

- 2. A new validated HPLC method for the determination of levodopa: Application to study the impact of ketogenic diet on the pharmacokinetics of levodopa in Parkinson's participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of 3-O-methyldopa in the side effects of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. H53368.03 [thermofisher.com]

- 7. 3-O-methyldopa and the response to levodopa in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijsit.com [ijsit.com]

- 10. L-DOPA - Wikipedia [en.wikipedia.org]

- 11. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

Spectroscopic and Enzymatic Profile of 3-(3,4-Dimethoxyphenyl)-L-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 3-(3,4-Dimethoxyphenyl)-L-alanine, a key intermediate in the synthesis of various pharmaceuticals. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. Additionally, a key enzymatic conversion of this compound is visualized to illustrate its biochemical relevance.

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. Below is a summary of the key data points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, the following signals are characteristic.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 6.7–7.1 | m | Aromatic protons |

| 3.8–4.2 | d | α-proton (CH-NH₂) |

¹³C NMR Data

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its amine, carboxylic acid, and aromatic ether functionalities.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-2400 | O-H stretch (carboxylic acid), N-H stretch (amine) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | C=C stretch (aromatic ring) |

| ~1250, ~1020 | C-O stretch (aryl ethers) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the expected molecular ion peak would correspond to its molecular weight.

| m/z | Assignment |

| 225.24 | [M]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for amino acids like this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

Data Acquisition (¹³C NMR):

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet):

-

Grind a small amount of this compound with dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile/water mixture).

Data Acquisition (Electrospray Ionization - ESI):

-

Mass Spectrometer: A mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive or negative ion mode can be used.

-

Mass Range: Scan a range appropriate to detect the molecular ion (e.g., m/z 50-500).

-

Capillary Voltage: Typically 3-5 kV.

-

Fragmentor Voltage: Can be varied to induce fragmentation for structural analysis.

Enzymatic Conversion Workflow

This compound can be enzymatically converted to 3-(3,4-dimethoxyphenyl)propionic acid. This biotransformation is of interest in various synthetic and metabolic studies. The enzyme acylase from Brevibacterium has been shown to catalyze this reaction.

Caption: Enzymatic deamination of this compound.

3-(3,4-Dimethoxyphenyl)-L-alanine: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3,4-Dimethoxyphenyl)-L-alanine (DMPA), a derivative of the essential amino acid L-phenylalanine and structurally related to L-DOPA, presents a compelling case for investigation into its therapeutic potential. Its structural similarity to key neurological molecules suggests possible applications in neurodegenerative disorders, particularly Parkinson's disease. Furthermore, its influence on melanin synthesis pathways indicates a potential role in pigmentation disorders. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of DMPA's therapeutic applications, methodologies for its study, and the key signaling pathways it may modulate. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound.

Introduction

This compound, also known by synonyms such as (S)-2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid and L-Veratrylglycine, is a methylated derivative of L-DOPA.[1] The presence of dimethoxy groups on the phenyl ring significantly alters its chemical properties compared to L-DOPA, potentially influencing its bioavailability, metabolism, and interaction with biological targets. While primarily utilized as a research chemical and an intermediate in organic synthesis, preliminary data suggests that DMPA may possess inherent biological activities worthy of therapeutic exploration.[2]

The primary areas of interest for DMPA's therapeutic applications are neuroprotection, specifically in the context of Parkinson's disease, and the modulation of melanogenesis. The structural analogy to L-DOPA, the cornerstone of Parkinson's therapy, provides a strong rationale for investigating its potential to mitigate dopaminergic neuron loss and improve motor function.[2][3] Additionally, its influence on tyrosinase, a key enzyme in melanin production, suggests a possible role in treating pigmentation disorders.[2]

This document will synthesize the available preclinical information, provide detailed hypothetical experimental protocols for its investigation, and visualize the potential signaling pathways and experimental workflows to guide future research and development efforts.

Potential Therapeutic Applications

Neuroprotection in Parkinson's Disease

The primary therapeutic potential of DMPA lies in its putative neuroprotective effects in Parkinson's disease. Parkinson's is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[4] While L-DOPA remains the most effective symptomatic treatment, it does not halt disease progression and is associated with long-term complications.[5] Derivatives of L-DOPA, such as DMPA, are of interest for their potential to offer neuroprotective benefits.

Commercial sources have cited unpublished in-vivo studies suggesting that DMPA administration in an animal model of Parkinson's disease led to improved motor function and a reduction in dopaminergic neuron loss.[2] However, the primary research data for these claims are not publicly available. The proposed mechanism may involve the modulation of intracellular signaling pathways that protect against neuronal apoptosis and oxidative stress.

Modulation of Melanogenesis

DMPA has also been implicated in the regulation of melanin synthesis. Melanin is produced in melanocytes through a process called melanogenesis, in which the enzyme tyrosinase plays a critical role.[2] It has been suggested that DMPA can upregulate tyrosinase activity and enhance melanin synthesis through USF1-mediated pathways.[2] This suggests a potential application in the treatment of hypopigmentation disorders.

Quantitative Data

Due to the limited availability of published research, a comprehensive summary of quantitative data for this compound is not possible at this time. The following tables are presented as a template for organizing future experimental data.

Table 1: In-Vitro Neuroprotective Activity of this compound

| Cell Line | Neurotoxin | Concentration of DMPA | Outcome Measure | Result |

| SH-SY5Y | 6-OHDA | Data not available | Cell Viability (%) | Data not available |

| SH-SY5Y | MPP+ | Data not available | Neurite Outgrowth | Data not available |

| Primary Dopaminergic Neurons | Rotenone | Data not available | Apoptosis Rate (%) | Data not available |

Table 2: In-Vivo Neuroprotective Efficacy of this compound in a Parkinson's Disease Model

| Animal Model | Treatment Dose | Duration | Behavioral Test | Outcome | Dopaminergic Neuron Survival (%) |

| 6-OHDA-lesioned Rat | Data not available | Data not available | Rotarod Test | Data not available | Data not available |

| MPTP-treated Mouse | Data not available | Data not available | Cylinder Test | Data not available | Data not available |

Table 3: Effect of this compound on Melanogenesis

| Cell Line | Parameter | Concentration of DMPA | Result |

| B16F10 Melanoma | Melanin Content (%) | Data not available | Data not available |

| B16F10 Melanoma | Tyrosinase Activity (%) | Data not available | Data not available |

Table 4: Pharmacokinetic Properties of this compound (Hypothetical)

| Parameter | Value | Species | Route of Administration |

| Bioavailability (%) | Data not available | Data not available | Data not available |

| Half-life (t½) | Data not available | Data not available | Data not available |

| Cmax | Data not available | Data not available | Data not available |

| Tmax | Data not available | Data not available | Data not available |

| Clearance (CL) | Data not available | Data not available | Data not available |

| Volume of Distribution (Vd) | Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed, illustrative protocols for investigating the therapeutic potential of this compound. These are generalized methods and should be optimized for specific experimental conditions.

In-Vitro Neuroprotection Assay Using SH-SY5Y Cells

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Differentiation: To induce a more neuron-like phenotype, cells are treated with 10 µM retinoic acid for 5-7 days.

-

Treatment: Differentiated SH-SY5Y cells are pre-treated with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.

-

Induction of Neurotoxicity: Following pre-treatment, cells are exposed to a neurotoxin such as 100 µM 6-hydroxydopamine (6-OHDA) or 1 mM 1-methyl-4-phenylpyridinium (MPP+) for another 24 hours. A vehicle control group and a neurotoxin-only group are included.

-

Assessment of Cell Viability: Cell viability is quantified using the MTT assay. The absorbance is measured at 570 nm, and the results are expressed as a percentage of the vehicle-treated control.

-

Apoptosis Assay: Apoptosis can be assessed by flow cytometry using Annexin V-FITC and propidium iodide staining.

-

Western Blot Analysis: Protein expression of key markers of apoptosis (e.g., cleaved caspase-3, Bcl-2, Bax) and cell survival (e.g., p-Akt, p-ERK) can be analyzed by Western blotting.

In-Vivo Neuroprotection in a 6-OHDA Rat Model of Parkinson's Disease

-

Animal Model: Adult male Sprague-Dawley rats are anesthetized, and a stereotaxic injection of 6-hydroxydopamine (8 µg in 4 µL of saline containing 0.02% ascorbic acid) is administered into the medial forebrain bundle.

-

Treatment: Two weeks after the 6-OHDA lesion, rats are randomly assigned to receive daily intraperitoneal injections of either vehicle or this compound at various doses (e.g., 10, 25, 50 mg/kg) for a period of 4 weeks.

-

Behavioral Testing: Motor function is assessed weekly using the apomorphine-induced rotation test, the cylinder test for forelimb asymmetry, and the rotarod test for motor coordination.

-

Immunohistochemistry: At the end of the treatment period, animals are euthanized, and their brains are processed for immunohistochemical analysis of tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the extent of dopaminergic neuron survival.

-

Neurochemical Analysis: Striatal levels of dopamine and its metabolites can be quantified using high-performance liquid chromatography (HPLC).

Melanogenesis Assay in B16F10 Melanoma Cells

-

Cell Culture: B16F10 mouse melanoma cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are seeded in 24-well plates and treated with various concentrations of this compound (e.g., 10, 50, 100 µM) for 72 hours. Alpha-melanocyte-stimulating hormone (α-MSH) can be used as a positive control.

-

Melanin Content Measurement: After treatment, cells are washed with PBS and lysed with 1N NaOH. The melanin content is quantified by measuring the absorbance of the lysate at 405 nm.

-

Tyrosinase Activity Assay: Cellular tyrosinase activity is measured by incubating cell lysates with L-DOPA and measuring the formation of dopachrome at 475 nm.

-

Gene Expression Analysis: The mRNA levels of tyrosinase (Tyr), tyrosinase-related protein 1 (Trp1), and microphthalmia-associated transcription factor (Mitf) can be quantified using real-time quantitative PCR (RT-qPCR).

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway for Neuroprotection

The neuroprotective effects of this compound in Parkinson's disease may be mediated through the activation of pro-survival signaling pathways and the inhibition of apoptotic pathways within dopaminergic neurons. A plausible, yet hypothetical, pathway involves the activation of Akt and ERK, which are known to promote cell survival and inhibit apoptosis.

Potential Signaling Pathway for Melanogenesis

The stimulatory effect of this compound on melanogenesis is proposed to be mediated through the upregulation of tyrosinase, the rate-limiting enzyme in melanin synthesis. This may occur via the activation of the transcription factor USF1.

Experimental Workflow for In-Vivo Neuroprotection Study

The following diagram illustrates a typical workflow for assessing the neuroprotective effects of a compound in a rat model of Parkinson's disease.

Discussion and Future Directions

This compound is a compound of interest with potential therapeutic applications in neurodegenerative diseases and pigmentation disorders. However, the current body of evidence is sparse and largely based on its structural similarity to L-DOPA and anecdotal reports from commercial suppliers. There is a critical need for rigorous, peer-reviewed preclinical studies to validate the initial promising, yet unsubstantiated, claims.

Future research should prioritize the following:

-

In-vitro and in-vivo validation of neuroprotective effects: Comprehensive studies using established cell and animal models of Parkinson's disease are required to quantify the neuroprotective efficacy of DMPA.

-

Elucidation of the mechanism of action: Investigating the specific molecular targets and signaling pathways modulated by DMPA is crucial for understanding its biological effects.

-

Pharmacokinetic and safety profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity of DMPA is essential for any potential clinical development.

-

Direct investigation of effects on melanogenesis: Studies are needed to confirm the impact of DMPA on melanin production and tyrosinase activity and to elucidate the role of the USF1 pathway.

References

A Comprehensive Technical Guide to 3-(3,4-Dimethoxyphenyl)-L-alanine and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(3,4-Dimethoxyphenyl)-L-alanine, a synthetic amino acid derivative of significant interest in pharmaceutical research and development. This document outlines its chemical identity, physicochemical properties, and key applications, with a focus on its role as a precursor in drug synthesis and as a substrate in enzymatic reactions.

Chemical Identity and Synonyms

This compound is a derivative of the amino acid L-alanine, characterized by the presence of a dimethoxyphenyl group. It is structurally related to L-DOPA (Levodopa), a crucial therapeutic agent for Parkinson's disease, with the key difference being the methylation of the two hydroxyl groups on the phenyl ring. This structural modification significantly alters its chemical properties and biological activity.

A variety of synonyms are used in scientific literature and commercial listings to refer to this compound. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.

| Synonym | Notes |

| L-Veratrylglycine | A commonly used trivial name. |

| 3-Methoxy-O-methyl-L-tyrosine | Describes the compound as a doubly methylated derivative of L-tyrosine. |

| (S)-3,4-Dimethoxyphenylalanine | Emphasizes the stereochemistry and the dimethoxy substitution pattern. |

| β-(3,4-Dimethoxyphenyl)-L-alanine | Indicates the position of the substituted phenyl group on the alanine backbone. |

| 3,4-Dimethoxy-L-phenylalanine | A systematic name highlighting the core structure. |

| DMPA | A common abbreviation. |

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical properties of this compound, which are essential for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| CAS Number | 32161-30-1 | [1][2] |

| Molecular Formula | C₁₁H₁₅NO₄ | [1][2] |

| Molecular Weight | 225.24 g/mol | [1][2] |

| Melting Point | 254-257 °C | [1] |

| Optical Activity | [α]²²/D −5° (c = 4 in 1 M HCl) | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Solubility | Soluble in aqueous acid and water. | |

| InChI Key | VWTFNYVAFGYEKI-QMMMGPOBSA-N | [1] |

| SMILES | COc1ccc(C--INVALID-LINK--C(O)=O)cc1OC | [1] |

Key Applications in Research and Development

This compound serves as a valuable intermediate and research tool in several areas of pharmaceutical and biochemical research.

Precursor for L-DOPA Synthesis

One of the primary applications of this compound is as a key intermediate in the chemical synthesis of L-DOPA. The methoxy groups can be converted to hydroxyl groups through demethylation reactions, yielding the desired L-DOPA. This synthetic route is a critical aspect of the manufacturing process for this important anti-Parkinson's drug.

The logical workflow for the synthesis of L-DOPA from this compound is depicted below.

Caption: Synthetic pathway from this compound to L-DOPA.

Substrate for Phenylalanine Ammonia-Lyase (PAL)

This compound can serve as a substrate for phenylalanine ammonia-lyase (PAL), an enzyme that catalyzes the elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. The use of substituted phenylalanine analogs like this compound allows for the enzymatic synthesis of a variety of valuable cinnamic acid derivatives, which are precursors for flavonoids, lignans, and other phenylpropanoids.[3]

The experimental workflow for utilizing this compound as a substrate for PAL is outlined below.

References

Molecular weight and formula of 3-(3,4-Dimethoxyphenyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-(3,4-Dimethoxyphenyl)-L-alanine, a key amino acid derivative with significant applications in pharmaceutical synthesis and biochemical research. This guide covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis, and its role in relevant biological pathways.

Core Physicochemical and Structural Data

This compound, also known by synonyms such as 3-Methoxy-O-methyl-L-tyrosine and (S)-3,4-Dimethoxyphenylalanine, is a crucial intermediate in various chemical processes.[1] Its properties are summarized below.

| Property | Value |

| Molecular Formula | C11H15NO4[1][2] |

| Molecular Weight | 225.24 g/mol [1][2] |

| CAS Number | 32161-30-1[1][2][3] |

| Melting Point | 254-257 °C[2] |

| Density (Predicted) | 1.214±0.06 g/cm³[2] |

| Optical Activity | [α]22/D −5°, c = 4 in 1 M HCl[4] |

| Appearance | White solid |

| Solubility | Slightly soluble in water. Insoluble in Benzene, Chloroform, Ethanol. |

Biological Significance and Signaling Pathways

This compound is of significant pharmacological interest primarily as an intermediate in the synthesis of L-DOPA (levodopa), a cornerstone therapy for Parkinson's disease.[5] L-DOPA is a precursor to the neurotransmitter dopamine.[6] The conversion of this compound to 3-(3,4-dihydroxyphenyl)-L-alanine (L-DOPA) through various chemical methods highlights its importance in medicinal chemistry.[5]

The compound also serves as a substrate for certain enzymes, including phenylalanine ammonia-lyases (PALs) and L-amino acid ligases (AALs), which can catalyze its conversion to a corresponding phenylalanine derivative.[5]

Caption: Synthetic and biological pathway of this compound to Dopamine.

Experimental Protocols

The synthesis and resolution of this compound can be achieved through various methods. A notable approach is the biocatalytic resolution of its racemic N-acetyl derivative, which offers high enantiomeric purity.[5]

Biocatalytic Synthesis of L-alanine Derivative

This protocol is based on the enzymatic resolution of racemic N-acetyl-3-(3,4-dimethoxyphenyl)alanine.

Objective: To selectively synthesize the L-enantiomer from a racemic mixture.

Materials and Reagents:

-

Racemic N-acetyl-3-(3,4-dimethoxyphenyl)alanine

-

Aspergillus oryzae acylase

-

Cobalt (II) chloride (CoCl₂) solution (10⁻⁴–5×10⁻² M)

-

Ammonia solution for pH adjustment

-

Deionized water

Procedure:

-

Enzymatic Deacetylation:

-

Prepare a solution of racemic N-acetyl-3-(3,4-dimethoxyphenyl)alanine.

-

Introduce Aspergillus oryzae acylase to the solution. This enzyme selectively hydrolyzes the N-acetyl group of the L-enantiomer, leaving the D-enantiomer unreacted.[5]

-

Add Co²⁺ ions to the reaction mixture to act as an activator, enhancing the enzymatic activity by stabilizing the acylase's tertiary structure.[5]

-

-

pH Adjustment and Precipitation:

-

Isolation and Purification:

-

Collect the precipitate by filtration.

-

Wash the collected solid with cold deionized water to remove any soluble impurities.

-

Dry the purified this compound under a vacuum.

-

-

Analysis:

-

Confirm the identity and purity of the final product using techniques such as NMR, mass spectrometry, and chiral HPLC to determine the enantiomeric excess.

-

Caption: Workflow for the biocatalytic synthesis of this compound.

Applications in Research and Development

Beyond its role as a precursor to L-DOPA, this compound is a valuable building block in organic synthesis.

-

Peptide Synthesis: It is utilized in solution-phase peptide synthesis.[4]

-

Fine Chemicals: In an industrial context, it serves as a starting material for the production of various fine chemicals.[5]

-

Intermediate Synthesis: The compound is a critical reactant in the synthesis of intermediates like β-amino alcohols, which are essential for creating more complex organic molecules for pharmaceuticals and agrochemicals.[5]

-

Enzyme Mechanism Studies: Its structural similarity to natural amino acids makes it a suitable substrate for engineered enzymes, allowing researchers to study enzyme kinetics and mechanisms.[5]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chembk.com [chembk.com]

- 3. 3,4-Dimethoxy-L-phenylalanine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 32161-30-1 | Benchchem [benchchem.com]

- 6. moleculardepot.com [moleculardepot.com]

An In-depth Technical Guide to 3-(3,4-Dimethoxyphenyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of 3-(3,4-Dimethoxyphenyl)-L-alanine (DMPA). It includes detailed experimental protocols for its synthesis and potential applications, alongside a discussion of its biological significance as a derivative of L-DOPA.

Introduction and Historical Context

This compound, also known as 3-Methoxy-O-methyl-L-tyrosine, is a derivative of the crucial amino acid L-tyrosine.[1] Structurally, it is the dimethoxy-protected analog of L-3,4-dihydroxyphenylalanine (L-DOPA), a cornerstone in the treatment of Parkinson's disease. The methylation of the catechol hydroxyl groups in L-DOPA to form DMPA significantly alters its chemical and biological properties.

Today, DMPA is primarily utilized in research and development, particularly as a building block in peptide synthesis and as a reference compound in the analytical profiling of L-DOPA and its impurities.[1] Its structure makes it a valuable tool for understanding the structure-activity relationships of catechol-containing compounds and for developing novel therapeutic agents.

Physicochemical and Biological Properties

The defining structural feature of this compound is the presence of two methoxy groups on the phenyl ring in place of the hydroxyl groups found in L-DOPA. This substitution has a profound impact on its physicochemical properties, most notably increasing its lipophilicity.[1] This alteration is expected to influence its biological behavior, particularly its ability to cross cellular membranes and its interaction with enzymes that metabolize catecholamines.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₄ | [1][2] |

| Molecular Weight | 225.24 g/mol | [1][2] |

| CAS Number | 32161-30-1 | [1][2] |

| Melting Point | 254-257 °C | [3][4] |

| Optical Activity | [α]22/D −5°, c = 4 in 1 M HCl | [3][4] |

| Appearance | White to pale cream powder | [5] |

| Solubility | Soluble in aqueous acid | Not explicitly cited |

| pKa (Predicted) | Not available in searched literature | |

| LogP (Predicted) | -1.9 | [2] |

Biological Activity Data

| Activity Type | Target | Quantitative Data (e.g., IC₅₀) | Reference |

| Enzyme Inhibition | Aromatic L-amino acid decarboxylase (AADC) | Not available in searched literature | Inferred from structure |

| Antioxidant Activity | DPPH radical scavenging | Not available in searched literature | Inferred from structure |

| Receptor Binding | Dopamine receptors | Not available in searched literature | Inferred from structure |

Pharmacokinetic Data

Specific pharmacokinetic data for this compound (ADME: Absorption, Distribution, Metabolism, Excretion) are not available in the public domain literature. As a methylated analog of L-DOPA, its pharmacokinetic profile would be of significant interest, particularly its ability to cross the blood-brain barrier and its metabolic fate.

| Parameter | Value | Species | Route of Administration | Reference |

| Bioavailability | Not available in searched literature | |||

| Half-life (t₁/₂) | Not available in searched literature | |||

| Cmax | Not available in searched literature | |||

| Metabolism | Expected to resist decarboxylation | Inferred from structure | ||

| Excretion | Not available in searched literature |

Experimental Protocols

The following protocols are based on established chemical and biochemical methodologies and can be adapted for the synthesis, purification, and application of this compound.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. A plausible synthetic route involves the Erlenmeyer-Plöchl azlactone synthesis, followed by reduction and enzymatic resolution.

Step 1: Synthesis of 2-phenyl-4-(3,4-dimethoxybenzylidene)oxazol-5(4H)-one (Azlactone)

-

Combine 3,4-dimethoxybenzaldehyde (1 equivalent), hippuric acid (1 equivalent), and acetic anhydride (3 equivalents) in a round-bottom flask.

-

Add anhydrous sodium acetate (1 equivalent) to the mixture.

-

Heat the mixture at 100°C for 2 hours with constant stirring.

-

Allow the reaction mixture to cool to room temperature, which should result in the precipitation of a yellow solid.

-

Add ethanol to the solidified mixture and stir to break up the solid.

-

Collect the crude product by vacuum filtration and wash with cold ethanol and then water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure azlactone.

Step 2: Synthesis of N-acetyl-3-(3,4-dimethoxyphenyl)alanine (Racemic)

-

Dissolve the azlactone from Step 1 in a solution of sodium hydroxide (e.g., 1 M aqueous solution).

-

Heat the mixture to reflux for 4-6 hours to hydrolyze the oxazolone ring.

-

Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 2-3.

-

The N-acetylated racemic amino acid will precipitate out of solution.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the product under vacuum.

Step 3: Enzymatic Kinetic Resolution of N-acetyl-3-(3,4-dimethoxyphenyl)alanine

This protocol is adapted from methodologies for the resolution of similar N-acetylated amino acids.

-

Prepare a buffered solution (e.g., phosphate buffer, pH 7.5).

-

Dissolve the racemic N-acetyl-3-(3,4-dimethoxyphenyl)alanine in the buffer.

-

Add a catalytic amount of a cobalt salt (e.g., CoCl₂), as some aminoacylases are activated by cobalt ions.

-

Add immobilized aminoacylase (e.g., from Aspergillus oryzae).

-

Incubate the mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

-

Monitor the reaction progress by measuring the release of the L-amino acid or the consumption of the N-acetyl-L-enantiomer using techniques like HPLC.

-

Once the reaction has reached approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.

-

Adjust the pH of the filtrate to the isoelectric point of this compound to precipitate the L-enantiomer.

-

Collect the precipitated L-amino acid by filtration. The unreacted N-acetyl-D-amino acid will remain in the filtrate and can be isolated separately.

Incorporation into Peptides using Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis protocols.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, and then repeat with a fresh portion of the piperidine solution for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-3-(3,4-Dimethoxyphenyl)-L-alanine (3 equivalents relative to the resin loading), a coupling reagent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents), to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours to allow for complete coupling.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, collect the precipitate by centrifugation, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Significance and Signaling Pathways

The primary biological significance of this compound lies in its relationship to L-DOPA and the dopamine synthesis pathway. L-DOPA is the direct precursor to the neurotransmitter dopamine, a conversion catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC). The hydroxyl groups of the catechol moiety in L-DOPA are crucial for its recognition and processing by AADC.

In DMPA, these hydroxyl groups are replaced by methoxy groups. This modification is expected to render the molecule inert to AADC, thereby blocking its conversion to a dopamine analog. This makes DMPA a useful tool for studying the structural requirements of AADC and for use as a negative control in experiments investigating dopamine metabolism.

No direct evidence from the searched literature indicates that this compound modulates specific signaling pathways. Its biological effects are likely to be passive, resulting from its inability to participate in catecholamine synthesis.

Visualizations

Caption: Comparative metabolic fate of L-DOPA and this compound (DMPA).

Caption: General workflow for the incorporation of this compound in SPPS.

Conclusion

This compound is a chemically stable and valuable derivative of L-tyrosine. While its direct biological activities and pharmacokinetic profile remain to be fully elucidated, its structural relationship to L-DOPA provides a strong basis for its utility in neuroscience and medicinal chemistry research. As a building block for peptide synthesis, it offers a means to introduce unique structural and electronic properties into novel peptide-based therapeutics. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, purify, and utilize this compound in their own investigations. Further research into the quantitative biological effects and in vivo behavior of this compound is warranted to fully explore its potential.

References

- 1. This compound | 32161-30-1 | Benchchem [benchchem.com]

- 2. 3,4-Dimethoxyphenylalanine, L- | C11H15NO4 | CID 10632946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(3,4-Dimethoxyphenyl)- L -alanine 97 32161-30-1 [sigmaaldrich.com]

- 4. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3,4-Dimethoxy-L-phenylalanine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Methodological & Application

Application Notes and Protocols for 3-(3,4-Dimethoxyphenyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the experimental uses of 3-(3,4-Dimethoxyphenyl)-L-alanine, a synthetic amino acid derivative. This compound serves as a valuable intermediate in organic synthesis and as a substrate for enzymatic studies. Detailed protocols for its application are provided below, along with representative data and pathway visualizations to guide researchers in its use.

I. Chemical and Physical Properties

This compound, also known as 3-Methoxy-O-methyl-L-tyrosine, is a derivative of L-alanine with two methoxy groups on the phenyl ring.[1] These methoxy groups make it a key precursor for the synthesis of L-DOPA (Levodopa), a primary treatment for Parkinson's disease.[]

| Property | Value | Reference |

| CAS Number | 32161-30-1 | [] |

| Molecular Formula | C₁₁H₁₅NO₄ | [] |

| Molecular Weight | 225.24 g/mol | [] |

| Appearance | Off-white solid | [] |

| Solubility | Soluble in aqueous acid and water | [] |

| Storage | 2-8 °C | [] |

II. Applications in Organic Synthesis

The primary application of this compound is as a protected precursor for the synthesis of L-DOPA. The methoxy groups can be removed through demethylation to yield the corresponding hydroxyl groups of L-DOPA.

Protocol 1: Synthesis of L-DOPA via Demethylation

This protocol describes the demethylation of this compound to produce L-DOPA. This is a common final step in a multi-step synthesis of L-DOPA.

Materials:

-

This compound

-

48% Hydrobromic acid (HBr)

-

Nitrogen or Argon gas supply

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Ice bath

-

pH meter or pH paper

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Deionized water

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven or vacuum desiccator

Procedure:

-